molecular formula C11H20O2S B13619558 1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid

Cat. No.: B13619558
M. Wt: 216.34 g/mol
InChI Key: LFGGBHZKTSHWLI-UHFFFAOYSA-N
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Description

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an isopropylthio group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclobutane derivatives with isopropylthio and propyl groups, followed by carboxylation to introduce the carboxylic acid functionality .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylthio group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isopropylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Similar Compounds:

  • 1-(Methylthio)-3-propylcyclobutane-1-carboxylic acid
  • 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid
  • 1-(Isopropylthio)-3-butylcyclobutane-1-carboxylic acid

Comparison: this compound is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties compared to its analogs. The steric and electronic effects of the isopropylthio group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

1-propan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H20O2S/c1-4-5-9-6-11(7-9,10(12)13)14-8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13)

InChI Key

LFGGBHZKTSHWLI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)(C(=O)O)SC(C)C

Origin of Product

United States

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